molecular formula C14H14N4O5 B11523105 Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester

Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester

Cat. No.: B11523105
M. Wt: 318.28 g/mol
InChI Key: UHEOGSXNYWAOJC-LUAWRHEFSA-N
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Description

Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and an ethyl ester

Preparation Methods

The synthesis of Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester typically involves multiple steps. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or nitrophenyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester involves its interaction with specific molecular targets. The cyano and nitrophenyl groups play a crucial role in its reactivity, allowing it to bind to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-[2-[2-(4-nitrophenyl)acetyl]hydrazinyl]prop-2-enoate

InChI

InChI=1S/C14H14N4O5/c1-2-23-14(20)11(8-15)9-16-17-13(19)7-10-3-5-12(6-4-10)18(21)22/h3-6,9,16H,2,7H2,1H3,(H,17,19)/b11-9-

InChI Key

UHEOGSXNYWAOJC-LUAWRHEFSA-N

Isomeric SMILES

CCOC(=O)/C(=C\NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C#N

Canonical SMILES

CCOC(=O)C(=CNNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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